

# physicochemical properties of 4-Chloro-6-ethyl-5-fluoropyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-6-ethyl-5-fluoropyrimidine

Cat. No.: B125647

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-6-ethyl-5-fluoropyrimidine**

## Introduction

**4-Chloro-6-ethyl-5-fluoropyrimidine**, with the CAS Number 137234-74-3, is a halogenated pyrimidine derivative.<sup>[1][2]</sup> Its molecular structure, featuring a pyrimidine ring substituted with chlorine, ethyl, and fluorine groups, makes it a versatile intermediate in the synthesis of complex organic molecules.<sup>[1][2]</sup> This compound is a crucial building block in the pharmaceutical and agrochemical industries, notably in the synthesis of antifungal agents, anticancer therapies, and kinase inhibitors.<sup>[1]</sup> This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications for researchers and professionals in drug development.

## Physicochemical Properties

**4-Chloro-6-ethyl-5-fluoropyrimidine** is typically a colorless to pale yellow liquid or a white to off-white crystalline powder.<sup>[1][2]</sup> It is known to be soluble in common organic solvents.<sup>[1][2]</sup> Quantitative physicochemical data for **4-Chloro-6-ethyl-5-fluoropyrimidine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClFN <sub>2</sub>	[2][3][4]
Molecular Weight	160.58 g/mol	[2][3][5]
Appearance	Colorless to pale yellow liquid or white to off-white crystalline powder	[1][2]
Boiling Point	210 - 211 °C	[3][6][7]
Density	1.286 g/cm <sup>3</sup>	[3][6]
Flash Point	81 °C	[3][6][8]
Refractive Index	1.4962 - 1.502	[3][6]
Vapor Pressure	0.272 mmHg at 25°C	[6]
Solubility	Soluble in common organic solvents.[1][2] Specific solubility data is not readily available.	
pKa	Data not available	
logP	Data not available	

## Reactivity and Stability

**Stability:** **4-Chloro-6-ethyl-5-fluoropyrimidine** is stable under recommended storage conditions, which are typically at 2-8°C in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][3][9]

**Reactivity:** The presence of chlorine and fluorine atoms enhances the reactivity of the pyrimidine ring, making it a valuable intermediate for further chemical transformations.[1][2]

**Incompatible Materials:** It is incompatible with strong oxidizing agents and acids.[3][7]

**Hazardous Decomposition Products:** Under fire conditions, it can decompose to produce carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3][7]

## Experimental Protocols

### Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

A common method for the synthesis of **4-Chloro-6-ethyl-5-fluoropyrimidine** involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.[\[4\]](#)[\[10\]](#)

Materials:

- 6-ethyl-5-fluoropyrimidin-4(3H)-one
- Dichloromethane
- N,N-dimethylformamide
- Triethylamine
- Phosphoryl chloride ( $\text{POCl}_3$ )
- 3N Hydrochloric acid
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[\[4\]](#)
- Add 78.24 mL of triethylamine to the solution.[\[4\]](#)
- Slowly add phosphoryl chloride ( $\text{POCl}_3$ ) dropwise over 30 minutes.[\[4\]](#)
- Stir the reaction mixture under reflux for 5 hours.[\[4\]](#)
- Cool the mixture to room temperature.[\[4\]](#)
- Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.[\[10\]](#)

- Extract the aqueous phase with 100 mL of dichloromethane.[10]
- Combine the organic layers and wash with 100 mL of water.[10]
- Dry the organic layer over anhydrous magnesium sulfate.[4][10]
- Concentrate the solution under reduced pressure to obtain the final product.[4][10]

Expected Yield: Approximately 95%.[4][10]

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for **4-Chloro-6-ethyl-5-fluoropyrimidine** is not detailed in the provided results, its role as a key starting material for the antifungal drug Voriconazole suggests that HPLC is a critical analytical technique for purity assessment.[1][11] An HPLC method for Voriconazole API, which is synthesized from this precursor, has been described and can be adapted for in-process control and final product analysis.[11]

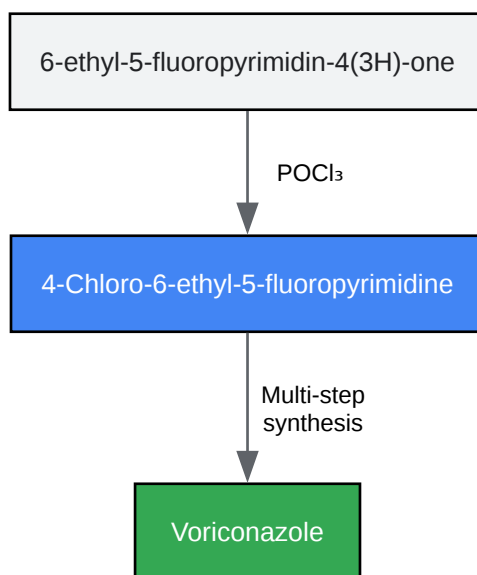
General Principles of the Method:

- Column: A C18 column is typically used for the separation of such compounds.[11]
- Mobile Phase: A mixture of water and acetonitrile is often employed.[11]
- Detection: UV detection at a specific wavelength (e.g., 256 nm for Voriconazole and related impurities) is common.[11]
- Purpose: The method is used to determine the purity of the synthesized compound and to identify any process-related impurities.[1][11]

## Applications in Drug Development

**4-Chloro-6-ethyl-5-fluoropyrimidine** is a key intermediate in the synthesis of several bioactive compounds.[1][10] Its primary application is in the production of the broad-spectrum triazole antifungal agent, Voriconazole.[6][12]

The following diagram illustrates the synthetic pathway from a precursor to **4-Chloro-6-ethyl-5-fluoropyrimidine** and its subsequent use in the synthesis of Voriconazole.

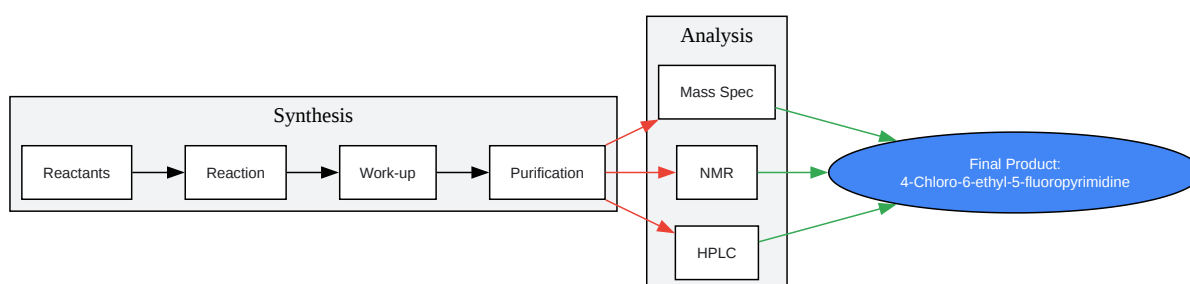


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Synthesis of Voriconazole from a precursor via **4-Chloro-6-ethyl-5-fluoropyrimidine**.

This workflow highlights the critical role of **4-Chloro-6-ethyl-5-fluoropyrimidine** as a pivotal intermediate in the manufacturing of this important antifungal medication.

The experimental workflow for a typical synthesis and analysis can be visualized as follows:



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General experimental workflow for the synthesis and analysis of the target compound.

## Safety Information

**4-Chloro-6-ethyl-5-fluoropyrimidine** is a combustible liquid and is harmful if swallowed.[3][5][13] It can cause severe skin burns and eye damage.[3][13] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[3][13]

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